molecular formula C8H14O2 B2733983 1,2-Dimethylcyclopentane-1-carboxylic acid CAS No. 90112-67-7

1,2-Dimethylcyclopentane-1-carboxylic acid

Cat. No.: B2733983
CAS No.: 90112-67-7
M. Wt: 142.198
InChI Key: JXMSFZKDBXONOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentane, featuring two methyl groups and a carboxylic acid group attached to the cyclopentane ring

Scientific Research Applications

1,2-Dimethylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in stereochemical studies.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically proceeds as follows:

    Alkylation: Cyclopentanone is treated with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups.

    Oxidation: The resulting 1,2-dimethylcyclopentane is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dicarboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methyl groups can undergo halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), in the presence of light or a catalyst.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular conformation.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: Lacks the methyl groups, making it less hydrophobic.

    1,2-Dimethylcyclopropane-1-carboxylic acid: Smaller ring size, different stereochemistry.

    2,5-Dimethylcyclopentane-1,1-dicarboxylic acid: Contains additional carboxylic acid group, different reactivity.

Uniqueness: 1,2-Dimethylcyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which influences its chemical reactivity and potential applications. The presence of both methyl groups and a carboxylic acid group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research purposes.

Properties

IUPAC Name

1,2-dimethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMSFZKDBXONOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.